1-(Methoxymethyl)naphthalene

Description

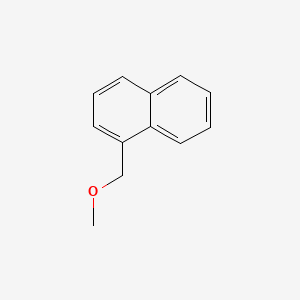

1-(Methoxymethyl)naphthalene (CAS 5903-23-1, molecular formula C₁₂H₁₂O) is a naphthalene derivative featuring a methoxymethyl (-CH₂-O-CH₃) substituent at the 1-position of the aromatic ring. This compound is structurally distinct from simpler derivatives like methylnaphthalenes or methoxynaphthalenes due to the ether-linked methyl group, which influences its physicochemical properties and reactivity.

Properties

IUPAC Name |

1-(methoxymethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-13-9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRCDOVBQOMYGGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90207788 | |

| Record name | Naphthalene, 1-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5903-23-1 | |

| Record name | 1-Naphthylmethyl methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5903-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 1-(methoxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005903231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methoxymethyl)naphthalene can be synthesized through several methods. One common method involves the reaction of 1-naphthalenemethanol with iodomethane in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvent, temperature, and reaction time are critical factors in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)naphthalene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form naphthalene-1-carboxaldehyde using oxidizing agents like chromium trioxide.

Reduction: Reduction reactions can convert it to 1-(hydroxymethyl)naphthalene using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products Formed:

Oxidation: Naphthalene-1-carboxaldehyde.

Reduction: 1-(Hydroxymethyl)naphthalene.

Substitution: Various substituted naphthalenes depending on the reagents used.

Scientific Research Applications

1-(Methoxymethyl)naphthalene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.

Biology: Studies have explored its interactions with enzymes and its potential as a substrate in enzymatic reactions.

Medicine: Research is ongoing to investigate its potential therapeutic properties, including its role as an intermediate in drug synthesis.

Industry: It is used in the production of dyes, fragrances, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)naphthalene involves its interaction with various molecular targets. In enzymatic reactions, it can act as a substrate, undergoing transformations catalyzed by enzymes such as cytochrome P450. The methoxymethyl group can be metabolized to form reactive intermediates, which can further interact with biological molecules .

Comparison with Similar Compounds

Structural Analogs: Substituent Effects

Table 1: Physicochemical Properties of 1-(Methoxymethyl)naphthalene and Analogues

Key Observations :

- Brominated analogs like 1-Bromomethylnaphthalene exhibit higher reactivity due to the labile bromine atom, making them useful in cross-coupling reactions .

Toxicological Profiles

Table 2: Toxicological Comparison of Naphthalene Derivatives

Notes:

- Methylnaphthalenes show significant respiratory toxicity in rodents, likely due to metabolic activation to reactive epoxides .

- This compound’s ether group may reduce metabolic activation compared to methyl or bromomethyl groups, but empirical data are lacking.

Highlights :

- Methoxymethyl-substituted compounds are less explored pharmacologically but show promise as synthetic intermediates .

Biological Activity

1-(Methoxymethyl)naphthalene is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by a methoxymethyl group attached to the naphthalene ring, may exhibit various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula : C11H12O

- CAS Number : 5903-23-1

- Structure : The presence of the methoxymethyl group influences the compound's solubility and reactivity, which are critical for its biological interactions.

This compound's biological activity can be attributed to its ability to interact with various biological targets. The introduction of the methoxymethyl group can modify the compound's lipophilicity and enhance its permeability across cellular membranes, potentially increasing its efficacy in pharmacological applications.

Target Interactions

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It could interact with cellular receptors, influencing signaling pathways associated with inflammation and cell proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Preliminary studies suggest it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Candida albicans | 12 | 64 µg/mL |

Anticancer Activity

This compound has shown promise in cancer research. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. For example, treatment with varying concentrations resulted in significant cell death in HepG2 liver cancer cells.

| Cell Line | IC50 (µM) | Effect on Cell Viability (%) |

|---|---|---|

| HepG2 | 25 | 30% |

| MCF7 | 30 | 40% |

| A549 | 20 | 25% |

Case Studies

A comprehensive study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathway activation. Flow cytometry analysis revealed increased levels of apoptotic markers such as caspase-3 and PARP cleavage.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics. Studies have indicated a moderate half-life, which may support its use in therapeutic settings.

- Absorption : Rapid absorption observed in animal models.

- Distribution : Widely distributed in tissues post-administration.

- Metabolism : Primarily metabolized by hepatic enzymes.

- Excretion : Excreted mainly through urine.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.